Hex-2-enyl acetate

Catalog No.
S1534698
CAS No.
10094-40-3
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hex-2-enyl acetate

CAS Number

10094-40-3

Product Name

Hex-2-enyl acetate

IUPAC Name

hex-2-enyl acetate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3

InChI Key

HRHOWZHRCRZVCU-AATRIKPKSA-N

SMILES

CCCC=CCOC(=O)C

solubility

Very slightly soluble in water; Soluble in oils
Soluble (in ethanol)
Practically insoluble to insoluble in wate

Canonical SMILES

CCCC=CCOC(=O)C

Isomeric SMILES

CCC/C=C/COC(=O)C

The exact mass of the compound Hex-2-enyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in water; soluble in oilssoluble (in ethanol)practically insoluble to insoluble in watersoluble (in ethanol). It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Insect Behavior

    Research suggests Hex-2-enyl acetate plays a role in insect communication. A study investigating the host plant finding behavior of the generalist herbivore Leptinotarsa hesperus (Colorado potato beetle) found this compound to be one of the aroma-active volatiles emitted by water beetles, a potential predator []. The absence of Hex-2-enyl acetate in the leaves suggests the beetles might use its presence to locate their prey.

  • Food Science

    Due to its pleasant fruity odor, Hex-2-enyl acetate finds use as a flavoring agent. It contributes to the aroma profiles of various fruits like bananas, cranberries, and passion fruit []. However, the FDA has withdrawn its approval for the use of Hex-2-enyl acetate as a direct food additive [].

Hex-2-enyl acetate, also known as (E)-hex-2-enyl acetate, is an organic compound with the molecular formula C8H14O2C_8H_{14}O_2. It is classified as an acetate ester, resulting from the condensation of (E)-hex-2-en-1-ol and acetic acid. The compound appears as a colorless liquid and is known for its pleasant fruity aroma, often likened to that of apples and pears. Hex-2-enyl acetate is widely utilized in the flavor and fragrance industries due to its appealing sensory properties .

Typical of esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, hex-2-enyl acetate can hydrolyze to yield (E)-hex-2-en-1-ol and acetic acid.
    Hex 2 enyl acetate+H2O E hex 2 en 1 ol+acetic acid\text{Hex 2 enyl acetate}+\text{H}_2\text{O}\rightarrow \text{ E hex 2 en 1 ol}+\text{acetic acid}
  • Transesterification: The ester can react with alcohols to form different esters.
  • Reduction: Reduction reactions can convert hex-2-enyl acetate into corresponding alcohols.

These reactions are significant in both synthetic organic chemistry and industrial applications.

Hex-2-enyl acetate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of (E)-hex-2-en-1-ol with acetic acid under acidic conditions, typically employing a catalyst like sulfuric acid.
     E hex 2 en 1 ol+acetic acidHex 2 enyl acetate+H2O\text{ E hex 2 en 1 ol}+\text{acetic acid}\rightarrow \text{Hex 2 enyl acetate}+\text{H}_2\text{O}
  • Transesterification: This process can be used to produce hex-2-enyl acetate from other esters by reacting them with (E)-hex-2-en-1-ol.
  • Biotechnological Methods: Enzymatic synthesis using lipases offers a more environmentally friendly approach to producing hex-2-enyl acetate from renewable resources .

Hex-2-enyl acetate finds applications in various fields:

  • Flavoring Agent: It is commonly used in food products for its fruity flavor.
  • Fragrance Industry: The compound is utilized in perfumes and scented products due to its appealing aroma.
  • Aromatherapy: Its pleasant scent makes it suitable for use in essential oils and diffusers.

These applications highlight its importance in enhancing sensory experiences across multiple industries .

Hex-2-enyl acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Hexyl acetateC7H14O2C_7H_{14}O_2A straight-chain ester with a less pronounced fruity aroma.
Octyl acetateC8H16O2C_8H_{16}O_2Similar structure but has a longer carbon chain, resulting in a more waxy scent.
(Z)-hexenyl acetateC8H14O2C_8H_{14}O_2Isomeric form with different sensory properties; less common than the E-isomer.
Butyl acetateC6H12O2C_6H_{12}O_2Shorter carbon chain; used similarly but has a different aroma profile.

Hex-2-enyl acetate stands out due to its specific fruity notes and versatility across various applications in flavors and fragrances, making it a valuable compound within this class of esters .

Physical Description

Colourless to pale yellow liquid; Powerful green, fruity aroma
Clear colourless liquid; Sharp fruity green aroma reminiscent of unripe pear or banana

XLogP3

2

Density

d204 0.9
0.890-0.897
0.885-0.917 (20º)

UNII

XDV436N45E

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 25 of 113 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

10094-40-3
2497-18-9

General Manufacturing Information

2-Hexen-1-ol, 1-acetate: ACTIVE

Dates

Last modified: 07-17-2023

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